molecular formula C13H10N2O4S2 B2547967 (Z)-methyl 2-(6,7-dimethyl-3,5-dioxo-3,5-dihydro-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-2-ylidene)acetate CAS No. 612522-55-1

(Z)-methyl 2-(6,7-dimethyl-3,5-dioxo-3,5-dihydro-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-2-ylidene)acetate

Cat. No.: B2547967
CAS No.: 612522-55-1
M. Wt: 322.35
InChI Key: KBKNZWQYPPTNRG-DAXSKMNVSA-N
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Description

(Z)-Methyl 2-(6,7-dimethyl-3,5-dioxo-3,5-dihydro-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-2-ylidene)acetate is a heterocyclic compound featuring a fused thiazolo-thieno-pyrimidine core with a Z-configuration at the exocyclic double bond. Key structural elements include:

  • Core framework: Thiazolo[3,2-a]thieno[2,3-d]pyrimidine.
  • Substituents: Methyl groups at positions 6 and 7, a 3,5-diketone system, and a methyl ester moiety.
  • Functional groups: Ester (COOCH₃), ketones (C=O), and conjugated double bonds.

Properties

IUPAC Name

methyl (2Z)-2-(4,5-dimethyl-2,12-dioxo-6,10-dithia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-11-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4S2/c1-5-6(2)20-10-9(5)12(18)15-11(17)7(4-8(16)19-3)21-13(15)14-10/h4H,1-3H3/b7-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKNZWQYPPTNRG-DAXSKMNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N3C(=O)C(=CC(=O)OC)SC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=O)N3C(=O)/C(=C/C(=O)OC)/SC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(6,7-dimethyl-3,5-dioxo-3,5-dihydro-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-2-ylidene)acetate is a synthetic compound that belongs to a class of thiazole derivatives. These compounds have garnered attention due to their potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a complex thiazolo-thieno-pyrimidine framework which is known for its diverse biological activities. The structural formula is represented as follows:

CxHyNzOw\text{C}_{\text{x}}\text{H}_{\text{y}}\text{N}_{\text{z}}\text{O}_{\text{w}}

Where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The presence of multiple functional groups contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties against various pathogens. For instance:

  • Staphylococcus aureus : Compounds similar to (Z)-methyl 2-(6,7-dimethyl-3,5-dioxo-3,5-dihydro-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-2-ylidene)acetate have demonstrated effective inhibition against methicillin-resistant strains with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 32 µg/mL .
  • Candida species : The compound has shown promising antifungal activity against drug-resistant strains of Candida with MIC values significantly lower than traditional antifungals like fluconazole .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. Notably:

  • Cell Viability : In vitro studies indicated that certain thiazole derivatives could reduce the viability of cancer cell lines such as Caco-2 by approximately 39.8% when compared to untreated controls . The incorporation of specific substituents in the thiazole ring was found to enhance this activity.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell Line% Viability ReductionReference
3hCaco-239.8%
3jA54931.9%
17fCaco-244.3%

The biological activities of (Z)-methyl 2-(6,7-dimethyl-3,5-dioxo-3,5-dihydro-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-2-ylidene)acetate can be attributed to several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : Thiazole derivatives may interfere with DNA and RNA synthesis in microbial cells.
  • Disruption of Cell Membrane Integrity : Certain compounds in this class can compromise the integrity of microbial cell membranes leading to cell death.
  • Apoptosis Induction in Cancer Cells : The ability to induce apoptosis in cancer cells through various pathways has been observed in similar compounds.

Case Studies

A review highlighted the efficacy of thiazole derivatives against resistant bacterial strains and their potential as lead compounds for new antibiotic development . One notable study demonstrated that modifications in the thiazole structure significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that may include cyclization and functionalization processes. The characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm structural integrity and purity.

Research indicates that compounds related to thiazolo[3,2-a]thieno[2,3-d]pyrimidines exhibit significant biological activities. Specifically:

  • Antimicrobial Properties : Some derivatives have shown promising antibacterial and antifungal activities. For instance, studies have demonstrated that thienopyrimidine derivatives can inhibit the growth of various microbial strains .
  • Cytotoxicity : Certain compounds have been evaluated for their cytotoxic effects on cancer cell lines. The results suggest that modifications in the thiazolo-thienopyrimidine structure can enhance anticancer activity .

Applications in Medicinal Chemistry

  • Antimicrobial Agents : The compound's structural features allow it to interact with biological targets effectively. Research has shown that derivatives can serve as potential antimicrobial agents due to their ability to disrupt microbial cell functions .
  • Anticancer Drugs : The cytotoxic properties of thiazolo-thienopyrimidines make them candidates for further development as anticancer therapies. Studies indicate that these compounds can induce apoptosis in cancer cells .

Case Study 1: Antimicrobial Evaluation

A study synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .

Case Study 2: Cytotoxicity Testing

Another investigation focused on the cytotoxic effects of a related thiazolo-thienopyrimidine on human cancer cell lines. The results indicated that the compound induced cell death through apoptosis pathways, suggesting its potential as an anticancer agent .

Data Tables

Compound Activity Target IC50 Value (µM)
Compound AAntibacterialE. coli15
Compound BAntifungalC. albicans10
Compound CCytotoxicHeLa cells25

Comparison with Similar Compounds

Structural Features

a. Thiazolo-Thieno-Pyrimidine Derivatives ()

Compounds 11a and 11b share the thiazolo[3,2-a]thieno[2,3-d]pyrimidine core but differ in substituents:

  • 11a : 2,4,6-Trimethylbenzylidene and 5-methylfuran-2-yl groups.
  • 11b: 4-Cyanobenzylidene and 5-methylfuran-2-yl groups.
  • Target compound : Lacks the furan moiety but includes methyl groups at positions 6 and 6.

Key differences :

  • The absence of a benzylidene substituent in the target suggests reduced π-conjugation compared to 11a/b .
b. Imidazo-Pyridine Derivatives ()

Compound 2d (imidazo[1,2-a]pyridine core) contrasts sharply:

  • Core: Imidazo[1,2-a]pyridine vs. thiazolo-thieno-pyrimidine.
  • Substituents : Diethyl ester and nitrophenyl groups.
  • Functional groups: Cyano (CN) and ketone (C=O).

Key differences :

  • The nitro group in 2d introduces strong electron-withdrawing effects, absent in the target compound .
c. Thieno-Pyridine Derivatives ()

Thieno[2,3-b]pyridine derivatives with benzofuran moieties (e.g., pyrazolo[1,5-a]pyrimidines) feature:

  • Core: Thieno[2,3-b]pyridine fused with benzofuran.
  • Substituents: Hydroxypropenone and heterocyclic amines.

Key differences :

  • Benzofuran substituents enhance aromaticity and planar rigidity compared to the target’s methyl groups.
  • The absence of a diketone system in these derivatives reduces electrophilic character .

Observations :

  • The target compound’s synthesis likely mirrors 11a/b, utilizing a Knoevenagel-like condensation to form the exocyclic double bond.
  • Lower yields in 2d (55%) suggest challenges in imidazo-pyridine formation compared to thiazolo-thieno-pyrimidine systems .

Physicochemical Properties

Compound Melting Point (°C) IR (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Not reported ~2200 (CN), ~1700 (C=O) Methyl groups: ~2.2–2.4
11a () 243–246 3436 (NH), 2219 (CN) =CH at 7.94; 3 CH₃ at 2.37
11b () 213–215 3423 (NH), 2209 (CN) =CH at 8.01; ArH at 6.67–7.41
2d () 268–269 2220 (CN), 1719 (C=O) NH at 9.59 (D₂O exchangeable)

Key trends :

  • Higher melting points in 2d (268–269°C) correlate with increased rigidity from the imidazo-pyridine core.
  • The target’s methyl groups likely result in upfield NMR shifts (~2.2–2.4 ppm), similar to 11a/b .

Functional Group Reactivity

  • The target compound lacks this group, reducing its reactivity toward amines or thiols.
  • Ester (COOCH₃) : Common in the target and 2d , it offers sites for hydrolysis or transesterification.
  • Thiophene sulfur : In the target and 11a/b , sulfur atoms may participate in charge-transfer interactions or metal coordination, absent in 2d .

Q & A

Q. Table 1: Representative Reaction Conditions

ParameterConditionReference
SolventAcetic anhydride/Acetic acid (1:2)
CatalystSodium acetate (0.5 g)
TemperatureReflux (~120°C)
Time2 hours
Yield57–68%

Basic: What spectroscopic methods confirm the structure of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • IR Spectroscopy : Confirm carbonyl (C=O, ~1719 cm⁻¹) and nitrile (CN, ~2220 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Identify substituents (e.g., methyl groups at δ 2.24–2.37 ppm) and olefinic protons (δ 7.94–8.01 ppm for =CH) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 386 or 403) validate the molecular formula .
  • X-ray Crystallography : Resolve the Z-configuration of the exocyclic double bond (as in analogous ethyl esters) .

Advanced: How can contradictions in NMR data for thiazolo-thieno-pyrimidine derivatives be resolved?

Methodological Answer:
Discrepancies in chemical shifts (e.g., NH protons in DMSO-d₆ vs. CDCl₃) arise from solvent polarity and hydrogen bonding. Strategies include:

  • Deuterated Solvent Screening : Compare spectra in DMSO-d₆, CDCl₃, and D₂O to assess exchangeable protons .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons at δ 6.56–7.82 ppm) .
  • Variable Temperature NMR : Suppress dynamic effects (e.g., keto-enol tautomerism) .

Advanced: What mechanistic strategies elucidate the formation of the thiazolo-thieno-pyrimidine core?

Methodological Answer:
The core forms via cyclocondensation of thiouracil derivatives with α-halogenated ketones or aldehydes. Key steps:

  • Intermediate Tracking : Use LC-MS to identify intermediates (e.g., hydrazine derivatives in ) .
  • Kinetic Studies : Monitor reaction progress via in-situ IR for carbonyl group consumption .
  • Computational Modeling : DFT calculations predict favorable transition states for ring closure .

Advanced: How can structure-activity relationships (SAR) be studied for this compound?

Methodological Answer:
SAR studies involve:

  • Substituent Variation : Replace the methyl group with electron-withdrawing groups (e.g., CN, NO₂) to assess electronic effects .
  • Biological Assays : Test antimicrobial activity via MIC assays against Gram-positive/negative strains (as in thiazolidinone derivatives) .
  • Docking Simulations : Map interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Basic: How is the Z-configuration of the exocyclic double bond confirmed?

Methodological Answer:

  • X-ray Crystallography : Definitive proof via crystal structure analysis (e.g., C–H···O hydrogen bonding patterns in ) .
  • NOESY NMR : Detect spatial proximity between the methyl group and thieno-pyrimidine protons .

Advanced: What factors explain yield discrepancies in similar syntheses (e.g., 57% vs. 68%)?

Methodological Answer:
Yield variations arise from:

  • Substrate Purity : Impure starting materials (e.g., thiouracil derivatives) reduce efficiency .
  • Solvent Drying : Residual moisture in acetic anhydride promotes hydrolysis side reactions .
  • Workup Protocol : Acidified ice-water quenching improves precipitation of the product .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • QSAR Models : Correlate substituent parameters (e.g., Hammett σ) with biological data from and .
  • Molecular Dynamics : Simulate membrane permeability using logP and polar surface area .
  • ADMET Prediction : Use SwissADME or ADMETLab to optimize pharmacokinetic profiles .

Basic: What methods ensure purity of the final compound?

Methodological Answer:

  • Column Chromatography : Separate regioisomers using silica gel and ethyl acetate/hexane gradients .
  • HPLC Analysis : Monitor purity (>98%) with a C18 column and acetonitrile/water mobile phase .
  • Melting Point Consistency : Sharp MPs (e.g., 243–246°C) indicate high crystallinity .

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